4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and it has an aminomethyl group attached to the fourth carbon and a methyl group attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The reaction conditions can vary depending on the starting materials and desired yield. Common methods include:
Acid-catalyzed cyclization: : Using strong acids like hydrochloric acid or sulfuric acid to promote the cyclization reaction.
Base-catalyzed cyclization: : Using bases like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: : Converting the aminomethyl group to an amine oxide.
Reduction: : Reducing the pyrazolone ring to form a pyrazoline derivative.
Substitution: : Replacing the hydrogen atoms on the nitrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of pyrazoline derivatives.
Substitution: : Generation of various substituted pyrazolones.
Scientific Research Applications
4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can be compared with other similar compounds, such as:
4-(aminomethyl)pyridine: : Similar structure but with a pyridine ring instead of a pyrazolone ring.
4-(aminomethyl)benzoic acid: : Contains an aminomethyl group attached to a benzoic acid core.
4-(aminomethyl)aniline: : Features an aminomethyl group attached to an aniline core.
These compounds share the aminomethyl group but differ in their core structures, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3-4(2-6)5(9)8-7-3/h4H,2,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRAMJQVDAKORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672363 | |
Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177281-29-6 | |
Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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